An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Abstract
The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in compounds exhibiting a wide array of biological activities.[1][2] Derivatives of this heterocycle are integral to the development of novel therapeutic agents, demonstrating potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][3] Understanding the physicochemical properties of novel 1,3,4-thiadiazole derivatives is therefore a critical step in the drug discovery pipeline, directly influencing their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide (CAS: 21521-90-4), offers field-proven, step-by-step protocols for their experimental determination, and explains the scientific rationale behind these methodologies.
Compound Identity and Structural Significance
2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound featuring the bio-active 1,3,4-thiadiazole ring. Its structure combines this heterocyclic core with an N-substituted chloroacetamide group, a reactive moiety often used as a synthetic intermediate or as a pharmacophore itself.
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IUPAC Name: 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide[4]
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CAS Number: 21521-90-4[4]
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Molecular Formula: C₆H₈ClN₃OS[4]
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Molecular Weight: 205.67 g/mol [4]
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SMILES: CCC1=NN=C(S1)NC(=O)CCl[4]
The structural arrangement—a potential hydrogen bond donor (the amide N-H), multiple hydrogen bond acceptors (amide oxygen, thiazole nitrogens), and a balance of hydrophobic (ethyl group) and polar regions—suggests a molecule designed to interact with biological targets. Its properties, such as solubility and lipophilicity, will dictate its ability to reach these targets.
Caption: 2D Chemical Structure of the Topic Compound.
Core Physicochemical Properties: A Predictive Overview
While extensive experimental data for this specific molecule is not publicly available, computational models provide a valuable starting point for researchers. The following table summarizes key properties computed by established algorithms, which should be validated experimentally.[4]
| Property | Predicted Value | Implication in Drug Development |
| Molecular Weight | 205.67 g/mol | Compliant with Lipinski's Rule of Five (<500 Da), suggesting potential for good membrane permeability. |
| XLogP3 | 1.3 | Indicates a balanced lipophilicity/hydrophilicity.[5] A positive logP suggests higher solubility in lipids than in water, which is crucial for crossing cell membranes.[5][6] |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five (≤5), favorable for membrane permeability. |
| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule of Five (≤10), favorable for membrane permeability. |
| Polar Surface Area | 83.1 Ų | Within the typical range for orally bioavailable drugs (<140 Ų), suggesting good potential for cell permeation. |
Authoritative Experimental Protocols for Property Determination
The cornerstone of drug development is empirical data. The following sections provide robust, validated protocols for determining the critical physicochemical properties of novel compounds like 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide.
Determination of Lipophilicity (logP)
Scientific Rationale: The octanol-water partition coefficient (logP) is the industry standard for measuring lipophilicity. It governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The "shake-flask" method, though manual, remains the gold standard for its accuracy.[5]
Protocol: Shake-Flask Method for logP Determination
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Preparation of Phases: Prepare mutually saturated solutions of 1-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This is achieved by vigorously mixing equal volumes of the two liquids and allowing them to separate for at least 24 hours.
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Compound Preparation: Prepare a stock solution of the test compound in the organic phase (saturated 1-octanol) at a known concentration (e.g., 1 mg/mL).
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Partitioning: In a glass vial, combine a precise volume of the compound's octanol stock solution with a precise volume of the saturated aqueous buffer (e.g., 2 mL of each).
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Equilibration: Vigorously vortex the mixture for 5-10 minutes to facilitate partitioning, then agitate on a rotator at room temperature for 1-2 hours to ensure equilibrium is reached.[7]
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Phase Separation: Centrifuge the vial (e.g., at 2000 x g for 10 minutes) to achieve complete separation of the octanol and aqueous layers.[8]
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Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, typically LC-MS or UV-Vis spectroscopy.
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Calculation: Calculate logP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).[5]
Caption: Workflow for logP Determination via Shake-Flask Method.
Determination of Aqueous Solubility
Scientific Rationale: Aqueous solubility is a prerequisite for absorption. Poor solubility is a major cause of failure for drug candidates. The thermodynamic shake-flask method is the most reliable approach as it measures the solubility of the compound in its most stable (often crystalline) solid form at equilibrium, providing a "gold standard" value.[9]
Protocol: Thermodynamic Shake-Flask Solubility Assay
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Compound Addition: Add an excess amount of the solid, crystalline test compound to a vial containing a known volume of aqueous buffer (e.g., pH 7.4 PBS). The excess solid should be clearly visible.
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Equilibration: Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24 to 72 hours.[9][10] This extended time is crucial to ensure a true thermodynamic equilibrium is reached between the solid and dissolved states.
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Phase Separation: After incubation, remove the vial and allow it to stand, letting the excess solid settle.
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Sample Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.
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Quantification: Dilute the clear filtrate and analyze the compound's concentration using a validated HPLC-UV or LC-MS method against a standard curve.[9][11]
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Reporting: The resulting concentration is reported as the thermodynamic solubility in units such as µg/mL or µM.
Caption: Workflow for Thermodynamic Aqueous Solubility Assay.
Determination of Acidity Constant (pKa)
Scientific Rationale: The pKa value dictates the ionization state of a molecule at a given pH. Since ionization profoundly affects solubility, permeability, and receptor binding, determining the pKa is essential. Potentiometric titration is a highly accurate and precise method for this purpose.[12][13] It involves monitoring pH changes as a titrant is added, with the inflection point of the resulting curve revealing the pKa.[13][14]
Protocol: pKa Determination by Potentiometric Titration
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System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[14]
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Sample Preparation: Dissolve an accurately weighed amount of the test compound in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol if solubility is low) to achieve a concentration of at least 10⁻⁴ M.[12] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[14]
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Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of basic compounds.[14]
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Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution with a standardized titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic compound), adding it in small, precise increments.
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Data Recording: Record the pH value after each addition of titrant, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[14]
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For higher accuracy, identify the equivalence point from the peak of the first derivative plot (ΔpH/ΔV) and determine the pKa from the original titration curve.[15]
Conclusion
While computational tools offer a valuable preliminary assessment, the empirical determination of physicochemical properties is non-negotiable in the rigorous process of drug development. For 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, its membership in the pharmacologically significant 1,3,4-thiadiazole class justifies a thorough experimental investigation. The protocols detailed in this guide for determining logP, aqueous solubility, and pKa represent the authoritative, field-proven standards. By applying these methods, researchers can generate the high-quality, reliable data needed to accurately assess the compound's potential and guide its journey from a promising lead to a viable drug candidate.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
SciSpace. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (2000). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. Retrieved from [Link]
-
PubMed. (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. Current Topics in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. Retrieved from [Link]
-
MDPI. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules. Retrieved from [Link]
-
MDPI. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. International Journal of Molecular Sciences. Retrieved from [Link]
-
ResearchGate. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Retrieved from [Link]
-
JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. Retrieved from [Link]
-
Bio-protocol. (2017). Determination of partition coefficients (log P). Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide. Retrieved from [Link]
-
Bienta. (n.d.). Aqueous Solubility Assay. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2020). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]
-
IOSR Journal. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide. Retrieved from [Link]
-
Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]
Sources
- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | C6H8ClN3OS | CID 582085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. enamine.net [enamine.net]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. Aqueous Solubility Assay | Bienta [bienta.net]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. scispace.com [scispace.com]
